molecular formula C8H15ClN2O2 B2626016 4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride CAS No. 2241139-70-6

4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride

Cat. No.: B2626016
CAS No.: 2241139-70-6
M. Wt: 206.67
InChI Key: RMULBNWPEMXWGD-UHFFFAOYSA-N
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Description

4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core with a methyl substituent at the 4-position and a ketone group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

4-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMULBNWPEMXWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC12CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

    Catalysts: Triethylamine, sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride exhibits significant potential as a therapeutic agent:

  • Anti-Ulcer Activity : Studies have shown that this compound possesses anti-ulcer properties comparable to established medications like omeprazole, suggesting its utility in treating gastrointestinal disorders .

Neurological Research

The compound has been investigated for its effects on muscarinic receptors:

  • Muscarinic Agonist Activity : Related compounds have demonstrated binding affinities for M1 and M2 muscarinic receptors, leading to potential applications in treating cognitive impairments and neurodegenerative diseases . The ability to ameliorate scopolamine-induced memory deficits in animal models highlights its relevance in neuropharmacology.

Synthetic Applications

The compound serves as a building block for synthesizing more complex molecules:

  • Synthetic Routes : Various synthetic methods have been developed for creating derivatives of 4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one, enhancing its versatility in chemical research . These methods often involve multi-step organic reactions that allow for the introduction of functional groups to modify biological activity.

Case Study 1: Anti-Ulcer Activity

A study focusing on the anti-ulcer properties of 4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one demonstrated its efficacy in reducing gastric acid secretion. The mechanism involves inhibition of specific enzymes related to acid production, positioning it as a candidate for further clinical evaluation in treating peptic ulcers.

Case Study 2: Neurological Effects

In vivo experiments assessing the impact of this compound on cognitive function revealed improvements in memory tasks among rats subjected to cognitive impairment through scopolamine administration. These findings suggest potential applications in developing treatments for Alzheimer's disease and other forms of dementia.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnti-ulcer agent with effects similar to omeprazole
Neurological ResearchPotential muscarinic agonist with cognitive enhancement properties
Synthetic ChemistryBuilding block for complex molecule synthesis

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table compares key attributes of 4-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrochloride with analogous spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Biological Activity/Applications Key References
4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrochloride (Target) C₉H₁₅ClN₂O₂ 218.68 (calc.) 4-methyl, 3-ketone, 1-oxa, 4,8-diaza Hypothesized CNS or metabolic applications
1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride (Spiclomazine, NSC290956) C₂₂H₂₄Cl₂N₃OS₂ 482.49 1-thia (sulfur), phenothiazine-propyl substituent Anticancer (pancreatic carcinoma), antipsychotic
8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one C₂₀H₃₀N₄OS 390.55 Benzyl, dimethylaminopropyl substituents Anti-ulcer (comparable to omeprazole)
4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride C₁₄H₁₉ClN₂O 266.77 4-phenyl, 2,8-diaza Not specified; likely CNS or metabolic
Fenspiride Hydrochloride (8-Phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) C₁₅H₂₀ClN₂O₂ 296.80 8-phenethyl, 1-oxa, 3,8-diaza Respiratory anti-inflammatory

Key Comparative Insights

Heteroatom Substitution :

  • The replacement of 1-oxa (oxygen) with 1-thia (sulfur) in spiclomazine significantly alters electronic properties and bioactivity. Sulfur’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets, contributing to its anticancer effects .
  • Oxygen-containing analogs (e.g., fenspiride) exhibit anti-inflammatory activity, suggesting the oxa group favors interactions with respiratory targets .

Substituent Effects: Alkyl/Aryl Groups: The 4-methyl group in the target compound likely improves metabolic stability compared to bulkier substituents like benzyl or phenethyl. For instance, spiclomazine’s phenothiazine-propyl chain enhances its antipsychotic and anticancer activity by enabling π-π stacking with biological targets . Aminoalkyl Chains: Anti-ulcer derivatives with dimethylaminopropyl groups demonstrate that basic side chains enhance proton pump inhibition, mimicking omeprazole’s mechanism .

Physicochemical Properties :

  • Spiclomazine’s higher molecular weight (482.49 vs. ~218 for the target compound) correlates with reduced solubility but increased membrane permeability, critical for intracellular anticancer activity .
  • The 4-phenyl analog (266.77 Da) may exhibit greater lipophilicity, favoring blood-brain barrier penetration for CNS applications .

Synthetic Approaches: Spiro ring formation often involves cyclization of amino alcohols or ketones. For example, lithium aluminium hydride (LiAlH₄) is used to reduce piperidine derivatives in related syntheses . The target compound’s methyl group could be introduced via alkylation of a precursor spiro intermediate, as seen in the synthesis of 4-methoxycyclohexanone derivatives .

Biological Activity

4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride is a spirocyclic compound characterized by a unique structural framework that includes an oxygen atom and two nitrogen atoms within its spiro ring system. This compound has garnered attention for its potential biological activities, which may be relevant in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2OC_{11}H_{16}N_2O with a molecular weight of 206.67 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for diverse applications in scientific research and industry .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzyme activity or receptor function, leading to alterations in cellular processes. For example, it may act as an inhibitor in various biochemical pathways .

Biological Activity and Research Findings

Research has indicated several potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : There is evidence indicating its potential role in neuroprotection, possibly through the modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may have implications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of this compound:

  • A study published in the Journal of Medicinal Chemistry highlighted its inhibitory effects on specific enzymes involved in metabolic pathways related to neurodegenerative diseases .
  • Another research article focused on the antimicrobial efficacy of the compound against Gram-positive bacteria, demonstrating significant inhibition at varying concentrations .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructureBiological Activity
2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromideStructureModerate antimicrobial activity
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochlorideStructureNeuroprotective effects documented
8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-oneStructureAnti-inflammatory properties observed

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